Product packaging for Sodium 2-hydroxydodecane-1-sulphonate(Cat. No.:CAS No. 19327-23-2)

Sodium 2-hydroxydodecane-1-sulphonate

Cat. No.: B096954
CAS No.: 19327-23-2
M. Wt: 288.38 g/mol
InChI Key: YRYGQUYZXADJLY-UHFFFAOYSA-M
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Description

Contextualization within Anionic Hydroxyalkane Sulphonate Chemistry Research

Anionic hydroxyalkane sulphonates are a subset of alpha-olefin sulphonates, which are produced through the sulphonation of alpha-olefins. This process typically yields a mixture of alkene sulphonates and hydroxyalkane sulphonates. The position of the hydroxyl group along the alkyl chain can vary, influencing the surfactant's properties such as its solubility, foaming characteristics, and detergency.

The Krafft point (Kp), the temperature at which the solubility of a surfactant equals its critical micelle concentration (CMC), is a crucial parameter in surfactant chemistry. Research comparing various hydroxyalkane sulphonates has provided valuable insights into the structural-property relationships within this class of compounds. For instance, a study highlighted that Sodium 2-hydroxydodecane-1-sulphonate (identified as C12-1S-2OH) possesses a significantly higher Krafft point than a C16 analogue with internal hydrophilic groups (sodium 5-hydroxyhexadecane-4-sulphonate), despite having a shorter alkyl chain. rsc.org This finding underscores the profound impact of the placement of hydrophilic moieties on the surfactant's aqueous phase behavior. The study noted that shifting the hydrophilic groups from a terminal position to a more internal one is more effective at lowering the Krafft point than simply reducing the length of the alkyl chain. rsc.org

This contextualization is vital for researchers in designing and selecting surfactants with tailored properties for specific applications. The distinct behavior of the 2-hydroxy isomer of the dodecyl sulphonate positions it uniquely within the landscape of anionic hydroxyalkane sulphonate chemistry.

Research Significance and Scholarly Scope

The scientific intrigue surrounding this compound stems from its versatile performance as a surfactant, which has led to its investigation in several key research areas. Its amphiphilic nature, combining a hydrophilic sulphonate head and a hydrophobic hydrocarbon tail with a hydroxyl group, allows it to effectively reduce surface and interfacial tension.

Enhanced Oil Recovery (EOR): In the field of petroleum engineering, this compound has been explored for its potential in enhanced oil recovery. Surfactants play a critical role in EOR by mobilizing residual oil trapped in reservoir pores. Research has indicated that hydroxy sulphonate surfactants, including the dodecane (B42187) variant, can significantly improve oil extraction efficiency by lowering the interfacial tension between oil and water.

Cosmetic and Personal Care Formulations: The cosmetic industry has shown considerable interest in this compound due to its reported mildness and good performance in hard water. Studies have suggested that formulations containing this compound exhibit superior skin compatibility compared to some traditional surfactants. This has led to its inclusion in products like shampoos and body washes, where it contributes to lathering and acts as an anti-static agent.

Bioremediation: Environmental research has also touched upon the applications of this surfactant. Its ability to increase the bioavailability of hydrophobic pollutants, such as hydrocarbons, makes it a candidate for use in bioremediation strategies. By emulsifying these contaminants, the surfactant can facilitate their degradation by microorganisms.

While the synthesis of hydroxyalkane sulphonates generally involves the sulphonation of corresponding alpha-olefins followed by neutralization, specific details regarding the synthesis of this compound are not extensively detailed in readily available literature. The general process involves reacting 1-dodecene (B91753) with a sulphonating agent, followed by hydrolysis and neutralization with a sodium base.

The following tables provide a summary of the known physicochemical properties and an overview of the research findings related to this compound. It is important to note that while the applications are documented, specific quantitative performance data for this exact compound is often part of broader studies on hydroxyalkane sulphonates, making direct, isolated data points scarce in publicly accessible research.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₂₅NaO₄S
Molecular Weight 288.38 g/mol
IUPAC Name sodium 2-hydroxydodecane-1-sulfonate
Appearance Typically a white to off-white solid

Detailed Research Findings for this compound

Research AreaKey Finding
Enhanced Oil Recovery Improves oil recovery rates by reducing interfacial tension between oil and water phases.
Cosmetic Science Formulations exhibit superior skin compatibility and reduced irritation levels in clinical trials compared to traditional surfactants.
Bioremediation Enhances the degradation rates of petroleum hydrocarbons by increasing their bioavailability to microbial populations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H25NaO4S B096954 Sodium 2-hydroxydodecane-1-sulphonate CAS No. 19327-23-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

19327-23-2

Molecular Formula

C12H25NaO4S

Molecular Weight

288.38 g/mol

IUPAC Name

sodium;2-hydroxydodecane-1-sulfonate

InChI

InChI=1S/C12H26O4S.Na/c1-2-3-4-5-6-7-8-9-10-12(13)11-17(14,15)16;/h12-13H,2-11H2,1H3,(H,14,15,16);/q;+1/p-1

InChI Key

YRYGQUYZXADJLY-UHFFFAOYSA-M

SMILES

CCCCCCCCCCC(CS(=O)(=O)[O-])O.[Na+]

Isomeric SMILES

CCCCCCCCCCC(CS(=O)(=O)[O-])O.[Na+]

Canonical SMILES

CCCCCCCCCCC(CS(=O)(=O)[O-])O.[Na+]

Other CAS No.

128824-30-6
19327-23-2

physical_description

Liquid

Origin of Product

United States

Synthetic Methodologies and Route Optimization for Sodium 2 Hydroxydodecane 1 Sulphonate

Established Synthetic Pathways and Mechanistic Insights

Established methods for synthesizing Sodium 2-hydroxydodecane-1-sulphonate primarily involve the ring-opening of epoxides, functionalization of alkanes, or as a controlled outcome of alpha olefin sulfonation.

Addition Reactions involving Sodium Bisulfite and Alkylene Oxides

A primary and direct route to this compound is the reaction between a C12 alkylene oxide, specifically 1,2-epoxydodecane, and sodium bisulfite (NaHSO₃). The reaction proceeds via a nucleophilic substitution (Sɴ2) mechanism where the sulfite (B76179) ion (SO₃²⁻) acts as the nucleophile. researchgate.net The high ring strain of the three-membered epoxide ring facilitates this cleavage, a reaction that does not readily occur with larger, less strained cyclic ethers. libretexts.org

The sulfite ion preferentially attacks the less sterically hindered carbon atom of the epoxide ring. libretexts.org In the case of 1,2-epoxydodecane, this is the terminal carbon (C1), leading to the opening of the ring and the formation of an alkoxide intermediate. Subsequent protonation yields the desired 2-hydroxy-1-sulphonate product. libretexts.org The reaction is typically carried out in an aqueous medium. For epoxides with limited water solubility, the reaction kinetics are first order with respect to the sulfite ion concentration. researchgate.net

Table 1: Reaction Parameters for Epoxide Ring-Opening with Sodium Bisulfite

ParameterTypical Condition/ValueSignificance
Reactants 1,2-Epoxydodecane, Sodium Bisulfite (NaHSO₃)Direct precursors for the target molecule.
Mechanism Nucleophilic Substitution (Sɴ2)Governs the stereochemistry and regioselectivity of the product. libretexts.org
Nucleophile Sulfite ion (SO₃²⁻)The active species that attacks the epoxide ring. researchgate.net
Site of Attack Primary Carbon (C1)Attack on the least substituted carbon leads to the 2-hydroxy isomer. libretexts.org
Solvent Aqueous solutionMedium for the ionic reaction.

Hydroxylation and Sulfonation Approaches for Alkane Sulfonates

An alternative, though more challenging, synthetic strategy involves the sequential functionalization of dodecane (B42187). This can theoretically be approached in two ways: the hydroxylation of a pre-formed dodecane sulfonate or the sulfonation of a dodecanol (B89629). The primary challenge in these approaches is achieving the required regioselectivity to produce the 2-hydroxy and 1-sulfonate isomer specifically. scripps.edu

The selective hydroxylation of unactivated C-H bonds in alkanes is a difficult chemical transformation due to the inertness of these bonds. scripps.eduresearchgate.net However, advancements have been made using transition-metal catalysts. researchgate.netnih.gov For instance, systems employing iron(II) or cobalt(II) complexes with oxidants like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid have demonstrated the ability to hydroxylate alkanes. nih.govrsc.orgrsc.org Applying such a method to dodecane would likely produce a mixture of alcohol isomers, which would then need to be sulfonated. Conversely, the direct sulfonation of dodecane followed by selective hydroxylation at the C2 position presents similar regioselectivity challenges. These multi-step pathways are generally less direct and efficient than other available routes.

Formation within Alpha Olefin Sulfonate Production Processes and Isomerization Control

Industrially, this compound is a significant component of Alpha Olefin Sulfonate (AOS) surfactants. wikipedia.org AOS is not a single compound but a mixture produced from the sulfonation of alpha-olefins, such as 1-dodecene (B91753). cir-safety.org The process involves reacting the olefin with sulfur trioxide (SO₃), typically in a continuous falling film reactor. cir-safety.orggoogle.com

This initial reaction produces a complex mixture containing alkenylsulfonic acids and intermediate cyclic compounds known as sultones. google.com These sultones, particularly 1,2-, 1,3-, and 1,4-sultones, are key precursors to the hydroxyalkane sulfonate fraction of AOS. cir-safety.orggoogle.com The crude acidic mixture is then aged, neutralized, and hydrolyzed with a strong base like sodium hydroxide (B78521) (NaOH). scribd.com During hydrolysis, the sultone rings are opened to yield a mixture of alkene sulfonates and hydroxyalkane sulfonates. wikipedia.orgscribd.com

The final composition of the AOS mixture, and thus the concentration of this compound and other hydroxy isomers, is critically dependent on the hydrolysis conditions. cir-safety.org Parameters such as temperature, residence time, and pH control the extent of sultone conversion and the final product distribution. google.comscribd.com Insufficient hydrolysis can leave residual sultones, while overly harsh conditions can lead to undesirable byproducts. scribd.com A typical commercial AOS product contains approximately 60-65% alkene sulfonates and 35-40% hydroxyalkane sulfonates. wikipedia.org

Table 2: Typical Composition of Commercial C14-16 Alpha Olefin Sulfonate (AOS)

ComponentApproximate Percentage (%)Formation Pathway
Alkene Sulfonates 60 - 65%Direct sulfonation and hydrolysis of sultones. cir-safety.org
Hydroxyalkane Sulfonates 35 - 40%Hydrolysis of intermediate sultones. wikipedia.orgcir-safety.org
Disulfonates 5 - 10%Side reactions during the sulfonation process. cir-safety.org

Advanced Synthetic Techniques and Process Intensification Studies

Modern synthetic chemistry emphasizes process intensification to improve safety, efficiency, and scalability. This is achieved through the use of advanced reactor systems and the study of reaction kinetics, as well as the development of novel catalytic methods.

Continuous Reactor Systems and Reaction Kinetic Investigations

The industrial production of surfactants like AOS, which includes this compound, widely employs continuous processing to ensure consistent product quality and safe handling of reactive intermediates. scribd.com The sulfonation of alpha-olefins is often performed in continuous falling film reactors, which allow for excellent heat and mass transfer and short contact times, minimizing the formation of undesirable byproducts. cir-safety.orggoogle.com

Following sulfonation, the process stream moves to other continuous systems, such as Continuous Stirred-Tank Reactors (CSTRs) or Plug Flow Reactors (PFRs), for aging, neutralization, and hydrolysis. scribd.commdpi.com The use of CSTRs facilitates the removal of gaseous byproducts and allows for precise temperature control during the exothermic neutralization and hydrolysis steps. mdpi.com

Kinetic investigations are crucial for optimizing these continuous processes. For the AOS route, studies focus on the rate of sultone hydrolysis. The conversion of sultones to the desired hydroxyalkane sulfonates is highly dependent on both temperature and time. For example, at 120°C, significant amounts of sultones may remain even after four hours, whereas at 160°C, the conversion is much more rapid. scribd.com This data allows for the precise design of hydrolysis reactors to achieve target conversion rates and product quality.

Table 3: Effect of Temperature and Time on Sultone Conversion in AOS Production

Hydrolysis Temperature (°C)Time (minutes)Relative Sultone Concentration (ppm)
120240High (Substantial concentration remaining) scribd.com
14060~35 scribd.com
160<60Rapidly approaches minimum scribd.com

Catalytic Approaches in Hydroxyalkane Sulfonate Synthesis

Catalysis offers pathways to enhance the selectivity and efficiency of hydroxyalkane sulfonate synthesis. As mentioned previously, transition-metal catalysts based on cobalt or iron can be used for the selective hydroxylation of C-H bonds, representing a potential, albeit complex, catalytic route to hydroxyalkane precursors. researchgate.netnih.gov These systems can offer high turnover numbers and improved selectivity compared to non-catalytic oxidation methods. nih.gov

A more sophisticated catalytic approach involves the use of cyclic sulfates as reactive intermediates, which serve as analogues to epoxides. researchgate.netnih.gov In this method, a diol is first converted to a cyclic sulfite, which is then oxidized to a cyclic sulfate (B86663), often using a Ruthenium-based catalyst. researchgate.netnih.gov For instance, 1,2-dodecanediol (B74227) can be converted to 1,2-dodecene sulfate. nih.gov This cyclic sulfate can then react with a nucleophilic sulfonate-containing molecule, followed by hydrolysis, to build the desired hydroxyalkane sulfonate structure with high selectivity. researchgate.netnih.gov This method provides excellent control over the placement of the hydroxyl and sulfonate groups within the final molecule. nih.gov

Byproduct Formation and Purity Enhancement in Synthetic Routes

The synthesis of this compound, primarily through the sulfonation of 1-dodecene, is a complex process characterized by the formation of several byproducts and isomers. The final purity of the product is critically dependent on the control of reaction conditions and subsequent purification steps designed to minimize these impurities.

The reaction of 1-dodecene with sulfur trioxide (SO₃) initiates a cascade of parallel and consecutive reactions. The primary pathway involves the formation of an unstable zwitterionic intermediate. This intermediate can either rearrange to form alkene sulfonic acids or cyclize to produce intermediate sultones. google.comgoogle.com These sultones are a major source of byproducts and require a dedicated hydrolysis step for conversion into the desired hydroxyalkane sulfonates.

Key byproducts and impurities encountered during the synthesis include:

Isomeric Alkene Sulfonates: During sulfonation, the double bond can migrate along the alkyl chain, resulting in a mixture of alkene sulfonate isomers (e.g., 2-, 3-, and 4-alkene sulfonates). cosmeticsandtoiletries.com

Sultones (γ- and δ-): The initial, unstable β-sultone rapidly isomerizes to more stable five- and six-membered ring sultones, primarily γ- and δ-sultones. google.comgoogle.comcosmeticsandtoiletries.com These are cyclic esters of hydroxysulfonic acids and are the main precursors to the final hydroxyalkane sulfonate product. However, incomplete hydrolysis leaves them as impurities. Some sultones are known to be potential skin sensitizers. cleaninginstitute.orgscribd.com

Disulfonated Products: The use of excess sulfonating agent (SO₃) or harsh reaction conditions can lead to the formation of disulfonated species, which can affect the surfactant's performance and purity. cosmeticsandtoiletries.comcleaninginstitute.org

Unreacted Olefin: Incomplete reaction leaves residual 1-dodecene in the product mixture, which impacts the active content and requires removal. scribd.com

Isomeric Hydroxyalkane Sulfonates: The crucial hydrolysis step converts the intermediate sultones into a mixture of hydroxyalkane sulfonates. While the target is the 2-hydroxy isomer, the hydrolysis of γ- and δ-sultones also yields 3-hydroxy and 4-hydroxy isomers, respectively. cleaninginstitute.org The 2-hydroxy isomer, in particular, has been noted for its lower solubility compared to other isomers, which can lead to precipitation in concentrated solutions. cosmeticsandtoiletries.comscribd.com

The table below summarizes the major byproducts and their typical pathway of formation.

Byproduct/ImpurityFormation PathwayReference
Isomeric Alkene SulfonatesDouble bond migration during the sulfonation reaction. cosmeticsandtoiletries.com
γ- and δ-SultonesCyclization of the zwitterionic intermediate and subsequent isomerization of the initial β-sultone. google.comgoogle.comcleaninginstitute.org
Disulfonated CompoundsReaction with excess sulfur trioxide (SO₃). cosmeticsandtoiletries.comcleaninginstitute.org
Unreacted 1-DodeceneIncomplete sulfonation reaction. scribd.com
3- and 4-Hydroxyalkane SulfonatesAlkaline hydrolysis of the corresponding γ- and δ-sultone intermediates. cleaninginstitute.org

Purity enhancement is a multi-stage process focused on maximizing the conversion of intermediates and removing unwanted impurities. The primary strategies involve precise control of reaction parameters and dedicated purification steps.

Hydrolysis Optimization: This is the most critical step for purity. The conversion of sultones to the desired hydroxyalkane sulfonates is achieved through alkaline hydrolysis.

Temperature and Time: Higher temperatures and longer reaction times favor more complete hydrolysis of sultones. However, excessively high temperatures (>100°C) can lead to product discoloration and potential dehydration of the hydroxyalkane sulfonate back to an alkene sulfonate. google.comgoogle.com

pH Control: The hydrolysis is conducted under alkaline conditions using a base like sodium hydroxide. Maintaining the correct pH is essential to ensure the complete opening of the sultone rings without causing other degradation reactions. cosmeticsandtoiletries.comcleaninginstitute.org

Control of Sulfonation:

Reactant Ratio: The molar ratio of SO₃ to olefin is carefully controlled, typically in the range of 1.0 to 1.2. This ensures high conversion of the olefin while minimizing the formation of disulfonated byproducts. cleaninginstitute.orgscribd.com

Digestion/Aging: After the initial sulfonation, the acidic mixture is often held for a period (digestion or aging) to allow for the isomerization of the unstable 1,2-sultone to the more stable 1,3- and 1,4-sultones, which influences the final isomer distribution. cleaninginstitute.orgscribd.com

Post-Reaction Purification:

Recrystallization: To achieve high purity, particularly for analytical standards or specialized applications, recrystallization is an effective method. Studies on similar long-chain hydroxyalkane sulfonates have demonstrated that multiple recrystallizations from solvents like ethanol (B145695) can increase purity to over 99.9%. rsc.org

Bleaching: To improve the color of the final product, a bleaching agent may be used during the neutralization/hydrolysis stage. Hydrogen peroxide is a common choice. njweixian.com The use of hypochlorite (B82951) is generally avoided due to the potential to form chlorinated impurities, such as gamma chlorosultones, which are known sensitizers. scribd.com

The following table outlines key techniques and parameters for enhancing the purity of this compound.

TechniqueParameter to ControlPurposeReference
Alkaline Hydrolysis Temperature, Time, pHConvert intermediate sultones to hydroxyalkane sulfonates. google.comgoogle.comcleaninginstitute.org
Reactant Stoichiometry SO₃:Olefin Molar RatioMinimize unreacted olefin and disulfonated byproducts. cleaninginstitute.orgscribd.com
Acid Digestion Time, TemperatureInfluence final isomer distribution by allowing sultone isomerization. scribd.com
Recrystallization Solvent (e.g., Ethanol), Temperature CyclesRemove residual salts, unreacted materials, and isomeric impurities. rsc.org
Bleaching Agent (e.g., H₂O₂)Improve product color by removing color bodies. njweixian.com

The final product is invariably a mixture of isomers. Analysis of a C14-16 Alpha Olefin Sulfonate (AOS) paste hydrolyzed at 140°C showed a changing isomer distribution over time, highlighting the dynamic nature of the process.

Hydrolysis Time1-alkene2-alkene3-alkene4-alkene>4-alkene3-hydroxy4-hydroxy
Initial 2.9%20.3%18.0%10.7%3.5%23.3%21.3%
Final 3.3%22.1%19.8%11.2%3.5%20.5%19.6%
Data adapted from a study on C14-16 AOS, illustrating typical isomer complexity. Notably, the low-solubility 2-hydroxyalkane sulfonate was not observed in this specific analysis. scribd.com

Advanced Analytical Techniques for Structural Elucidation and Quantitative Analysis of Sodium 2 Hydroxydodecane 1 Sulphonate

Spectroscopic Characterization Methodologies

Spectroscopic methods provide fundamental information about the molecular structure and concentration of Sodium 2-hydroxydodecane-1-sulphonate by examining its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the precise assignment of the molecule's connectivity.

In the ¹H NMR spectrum, the protons of the aliphatic chain typically appear as a complex multiplet in the upfield region. Protons closer to the electron-withdrawing sulfonate and hydroxyl groups will be deshielded and resonate at a higher chemical shift (downfield). For instance, the methine proton on the carbon bearing the hydroxyl group (-CH(OH)-) and the methylene (B1212753) protons adjacent to the sulfonate group (-CH₂-SO₃⁻) are expected to show characteristic chemical shifts that are distinct from the rest of the alkyl chain. nih.govresearchgate.net

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom. The carbons directly bonded to the oxygen of the hydroxyl group and the sulfur of the sulfonate group will resonate at significantly downfield positions compared to the other aliphatic carbons. The predictable chemical shift ranges for different carbon environments allow for a complete mapping of the carbon skeleton, confirming the position of the hydroxyl and sulfonate groups. mdpi.commdpi.com

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound This table is based on typical chemical shift values for similar functional groups and structures.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
CH₃ (Terminal methyl)~0.88Triplet
-(CH₂)₈- (Bulk methylene)~1.2-1.4Multiplet
-CH₂-CH(OH)-~1.4-1.6Multiplet
-CH(OH)-~3.8-4.1Multiplet
-CH₂-SO₃⁻~2.9-3.2Multiplet

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound This table is based on typical chemical shift values for similar functional groups and structures.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1 (Terminal methyl)~14
C2-C9 (Bulk methylene)~22-32
C10 (-CH₂-CH(OH)-)~35-38
C11 (-CH(OH)-)~68-72
C12 (-CH₂-SO₃⁻)~55-60

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in the this compound molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular chemical bonds.

The FTIR spectrum of this compound is characterized by several key absorption bands:

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl (-OH) group. The broadness is due to hydrogen bonding.

C-H Stretch: Strong absorption bands in the 2850-2960 cm⁻¹ region are characteristic of the symmetric and asymmetric stretching vibrations of the C-H bonds in the long alkyl chain.

S=O Stretch: The sulfonate group (SO₃⁻) gives rise to very strong and characteristic absorption bands. The asymmetric stretching vibration typically appears around 1170-1260 cm⁻¹, while the symmetric stretch is found near 1030-1080 cm⁻¹. researchgate.netresearchgate.net These are often the most intense peaks in the spectrum.

S-O Stretch: A strong absorption band corresponding to the S-O single bond stretching is typically observed in the 750-850 cm⁻¹ range. blogspot.com

C-O Stretch: The stretching vibration of the C-O bond of the secondary alcohol is expected to appear in the 1050-1150 cm⁻¹ region.

Table 3: Characteristic FTIR Absorption Bands for this compound

Vibrational Mode Characteristic Wavenumber (cm⁻¹) Intensity
O-H Stretch (Alcohol)3200 - 3600Strong, Broad
C-H Stretch (Alkyl)2850 - 2960Strong
S=O Asymmetric Stretch (Sulfonate)1170 - 1260Very Strong
S=O Symmetric Stretch (Sulfonate)1030 - 1080Very Strong
C-O Stretch (Secondary Alcohol)1050 - 1150Strong
S-O Stretch (Sulfonate)750 - 850Strong

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Concentration Determination and Adsorption Studies

While this compound does not possess a strong chromophore for direct UV-Vis detection, indirect spectrophotometric methods are widely used for its quantification. doi.orgniscpr.res.in These methods are particularly valuable for determining the concentration of the surfactant in aqueous solutions and in various product formulations.

A common approach involves the formation of an ion-association complex between the anionic sulfonate surfactant and a cationic dye, such as methylene blue or brilliant green. nih.gov The resulting complex is soluble in a non-polar organic solvent (e.g., toluene (B28343) or chloroform) and exhibits a strong absorbance at a specific wavelength in the visible spectrum, which can be measured using a UV-Vis spectrophotometer. niscpr.res.inresearchgate.net The intensity of the color is directly proportional to the concentration of the anionic surfactant, allowing for quantitative analysis based on a calibration curve prepared with standards of known concentration. The Beer-Lambert law is typically obeyed over a specific concentration range. niscpr.res.in

This technique is also adaptable for adsorption studies. For example, the amount of surfactant adsorbed onto a solid surface can be determined by measuring the decrease in its concentration in the solution before and after contact with the adsorbent material. By measuring the absorbance of the solution at different time intervals or under varying conditions, the kinetics and equilibrium of the adsorption process can be investigated. icm.edu.pl

Chromatographic Separation and Identification Techniques

Chromatographic methods are essential for separating this compound from impurities, unreacted starting materials, and other components in a mixture, enabling detailed analysis of its purity and composition.

High-Performance Liquid Chromatography (HPLC) for Purity and Composition Analysis

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and analyzing the composition of this compound and related surfactant products. alfachemic.com Since surfactants like this one lack a strong UV chromophore, detection can be challenging. However, several HPLC methods have been developed to overcome this. thermofisher.comthermofisher.com

One effective approach is reversed-phase HPLC (RP-HPLC) coupled with Indirect Photometric Detection (IPD). nih.govmdpi.com In this method, a UV-absorbing ion-pairing agent is added to the mobile phase. The surfactant forms an ion pair, and its elution is detected as a decrease in the background absorbance. Another powerful tool is the Charged Aerosol Detector (CAD), which can detect any non-volatile analyte, making it ideal for surfactants. thermofisher.com

HPLC is capable of separating the target compound from process-related impurities such as unreacted long-chain alcohols, isomeric byproducts, and other sulfonate species. nih.gov By comparing the retention time of the main peak to that of a reference standard, the identity of the compound can be confirmed. The area of the peak is proportional to its concentration, allowing for the quantitative determination of purity by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram. This method can achieve high precision and accuracy for quality control purposes. foodengprog.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to identify volatile and semi-volatile degradation products of surfactants. mdpi.com Since this compound itself is a salt and not volatile, it cannot be directly analyzed by GC-MS. However, the technique is highly suitable for identifying smaller molecules that may form during thermal or chemical degradation.

A potential degradation pathway for hydroxy sulfonates can involve the formation of cyclic esters known as sultones, particularly under certain manufacturing or storage conditions. researchgate.net These sultones are of interest as they can be skin sensitizers. GC-MS is an excellent method for the detection and quantification of these and other potential degradation byproducts. researchgate.net Samples containing the surfactant are typically extracted with an organic solvent, and the extract is injected into the GC-MS system. The gas chromatograph separates the various volatile components based on their boiling points and interaction with the stationary phase. Each separated component then enters the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint, allowing for positive identification of the degradation products by comparing the obtained spectra with mass spectral libraries. acs.orgresearchgate.net

Thermal Analysis and Colloidal State Characterization

Thermal and colloidal state analyses provide critical insights into the stability, phase behavior, and interfacial properties of this compound. Techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Zeta Potential measurements are indispensable for this purpose.

Differential Scanning Calorimetry is a powerful thermoanalytical technique used to study the thermal transitions of materials. In aqueous systems of this compound, DSC is primarily employed to determine the Krafft point (TK) and the enthalpy of micellization. The Krafft point is the temperature at which the solubility of a surfactant equals its critical micelle concentration (CMC), leading to a sharp increase in solubility.

Research on analogous hydroxy alkane sulfonates provides a basis for estimating the thermal behavior of this compound. For instance, a study on sodium 5-hydroxyhexadecane-4-sulfonate (a C16 analogue) determined its Krafft point to be 25.6 °C. nih.gov Comparative studies have shown that sodium 2-hydroxydodecane-1-sulfonate (C12-1S-2OH) has a Krafft point that is 41.9 °C higher than its C16 analogue. nih.gov This suggests a Krafft point for this compound in the region of 67.5 °C. The shorter alkyl chain of the C12 compound leads to a higher Krafft point, a trend that is counterintuitive but highlights the complex interplay of hydrophilic and hydrophobic interactions. nih.gov

The DSC thermogram of an aqueous solution of this compound would be expected to show an endothermic transition at the Krafft point, corresponding to the dissolution of surfactant crystals to form a micellar solution. The area under this peak can be used to calculate the enthalpy of this transition.

Table 1: Estimated Thermal Transition Data for this compound in Aqueous Solution

Thermal TransitionEstimated Temperature (°C)Description
Krafft Point (TK)~67.5Transition from crystalline state to micellar solution.

Thermogravimetric Analysis is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is essential for determining the thermal stability and decomposition profile of this compound. The analysis provides information on the temperatures at which degradation processes begin, the kinetics of decomposition, and the nature of the evolved gaseous products.

The thermal decomposition of this compound proceeds through distinct stages. Above 250°C, the compound begins to decompose primarily via desulfonation, leading to the formation of dodecene, and cracking of the hydrocarbon chain.

Detailed TGA data reveals a multi-step degradation process. The initial mass loss occurs in the temperature range of 250–300°C, attributed to the evolution of sulfur dioxide (SO₂), water (H₂O), and dodecene (C₁₂H₂₄). A subsequent, more significant mass loss is observed between 300–400°C, corresponding to the release of carbon dioxide (CO₂) and various short-chain alkanes.

Table 2: Thermal Decomposition Data for this compound from TGA

Temperature Range (°C)Mass Loss (%)Primary Products
250–30040SO₂, H₂O, C₁₂H₂₄
300–40055CO₂, Short-chain alkanes

These findings are crucial for defining the upper-temperature limits for the processing and storage of formulations containing this surfactant.

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles in a liquid suspension. It is a key indicator of the stability of colloidal dispersions. For an anionic surfactant like this compound, the micelles formed in an aqueous solution will possess a negative surface charge due to the orientation of the hydrophilic sulfonate head groups towards the water phase. This results in a negative zeta potential.

The magnitude of the zeta potential is influenced by factors such as the concentration of the surfactant, the ionic strength of the solution, and the pH. Generally, for anionic surfactants, an increase in concentration above the CMC leads to a more negative zeta potential as more micelles are formed. The presence of electrolytes (salts) in the solution can compress the electrical double layer around the micelles, leading to a reduction in the magnitude of the zeta potential.

Table 3: Illustrative Zeta Potential of Anionic Surfactant Micelles as a Function of NaCl Concentration

NaCl Concentration (mM)Illustrative Zeta Potential (mV)General Observation
1-60 to -80High stability due to strong electrostatic repulsion.
10-40 to -60Reduced stability as the electrical double layer is compressed.
100-20 to -40Further reduction in stability, potential for aggregation.

Analysis of the micro-physicochemical interactions in colloidal systems containing this compound involves understanding how these charged micelles interact with other components in a formulation, such as polymers, particles, and other surfactants. The negative zeta potential will drive electrostatic interactions, leading to repulsion from other negatively charged species and attraction towards positively charged species. These interactions are fundamental to the performance of the surfactant in applications such as detergents, emulsifiers, and dispersing agents.

Interfacial and Colloidal Science Research of Sodium 2 Hydroxydodecane 1 Sulphonate

Surface Tension Studies and Interfacial Activity of Sodium 2-hydroxydodecane-1-sulphonate

This compound is an anionic surfactant that, due to its amphiphilic molecular structure, exhibits significant interfacial activity. Like all surfactants, it possesses a non-polar hydrophobic hydrocarbon "tail" (a C12 alkyl chain) and a polar hydrophilic "head" group (a sulfonate group with an adjacent hydroxyl group). This structure allows the molecules to position themselves at interfaces, such as the air-water or oil-water interface, and disrupt the cohesive forces between solvent molecules, thereby reducing surface or interfacial tension. The presence of the hydroxyl group adjacent to the sulfonate head group can further influence its solubility and interfacial behavior compared to simple alkyl sulfonates.

Investigation of Critical Micelle Concentration (CMC) in Aqueous Solutions

The Critical Micelle Concentration (CMC) is a fundamental characteristic of a surfactant, defined as the concentration above which individual surfactant molecules (monomers) in a solution begin to self-assemble into organized aggregates known as micelles. wikipedia.org Below the CMC, the surfactant primarily exists as monomers, and the surface tension of the solution decreases sharply with increasing surfactant concentration. wikipedia.org Once the CMC is reached, the interface becomes saturated with surfactant molecules, and any further additions of the surfactant lead to the formation of micelles in the bulk solution, causing the surface tension to remain relatively constant. wikipedia.org

The CMC is influenced by the surfactant's molecular structure, particularly the length of the hydrophobic alkyl chain. For homologous series of surfactants like alpha-olefin sulfonates (AOS), the CMC is observed to decrease as the alkyl chain length increases. researchgate.netbohrium.com This is because a longer hydrophobic chain results in a greater thermodynamic penalty for being in contact with water, thus promoting aggregation at a lower concentration.

Hydroxy sulfonate surfactants are noted for their excellent micelle-forming properties. researchgate.net Research on similar hydroxy alkane sulfonates has demonstrated that these compounds can achieve both high water solubility and a low CMC, which are desirable properties for modern surfactants. rsc.org While specific CMC data for this compound is not extensively detailed in publicly available literature, its behavior can be inferred from related anionic surfactants. The CMC for a C14-16 alpha-olefin sulfonate, for instance, has been reported to be around 8 mM. researchgate.net

Table 1: Critical Micelle Concentration (CMC) of Various Anionic Surfactants in Water at 25°C
SurfactantAlkyl Chain LengthCMC (mM)
Sodium Octyl Sulfate (B86663)C8130
Sodium DecanoateC1086
Sodium Dodecyl Sulfate (SDS)C128.1 - 8.3
Sodium C14-16 Alpha-Olefin Sulfonate (AOS)C14-C16~8.0
Sodium Tetradecyl SulfateC142.1

Influence of Electrolytes and Ionic Strength on Interfacial Behavior

This accumulation of counter-ions partially neutralizes the electrostatic repulsion between the anionic head groups, which would otherwise oppose their aggregation. jsirjournal.com With reduced repulsion, the surfactant monomers can pack more closely together, and the formation of micelles becomes thermodynamically more favorable, thus occurring at a lower bulk concentration. researchgate.net

The magnitude of this effect depends on the valency of the counter-ion. Divalent cations, such as Ca²⁺, are more effective at screening the negative charges of the head groups than monovalent cations like Na⁺. jsirjournal.commdpi.com Consequently, the addition of a salt like calcium chloride will cause a more significant reduction in the CMC compared to the addition of the same molar concentration of sodium chloride. jsirjournal.commdpi.com This increased efficiency of charge neutralization by multivalent ions facilitates micellization and lowers the CMC to a greater extent. jsirjournal.com

Micellization and Self-Assembly Phenomena

Micellar Structure and Morphology Investigations

Above the CMC, surfactant monomers aggregate to form micelles, which are typically nanosized colloidal dispersions with diameters ranging from 5 to 100 nm. In aqueous solutions, these structures are arranged with a hydrophobic core, formed by the alkyl tails, and a hydrophilic shell or corona, composed of the hydrated head groups that interface with the bulk water. The shape and size of these micelles are governed by the molecular geometry of the surfactant, which can be described by the critical packing parameter.

The structure of this compound, featuring both a sulfonate and a hydroxyl group, constitutes a relatively large and highly hydrated hydrophilic head. The presence of these two polar groups influences the effective area occupied by the head group at the micelle surface. A larger head group generally favors the formation of spherical micelles. Studies on analogous hydroxy alkane sulfonates suggest that the hydrophilic head unit can adopt a stable cyclic-like conformation involving hydrogen bonding, which impacts the packing of the molecules. rsc.org This structural feature, which creates a larger hydrophilic unit, would likely lead to smaller, more spherical micelles compared to a simple alkyl sulfonate with a smaller sulfonate-only head group.

Thermodynamics of Micelle Formation

The process of micellization is a spontaneous thermodynamic event driven by the minimization of the free energy of the system. The thermodynamics of this process can be described by the standard Gibbs free energy of micellization (ΔG°mic), the enthalpy of micellization (ΔH°mic), and the entropy of micellization (ΔS°mic). These parameters are related by the fundamental thermodynamic equation:

ΔG°mic = ΔH°mic - TΔS°mic

The Gibbs free energy of micellization can be calculated from the CMC value using the pseudo-phase separation model. For an ionic surfactant, the equation is:

ΔG°mic ≈ (2 - β)RT ln(XCMC)

where R is the gas constant, T is the absolute temperature, XCMC is the CMC in mole fraction units, and β is the degree of counter-ion binding to the micelle. A negative value for ΔG°mic indicates that micellization is a spontaneous process. ajchem-a.com

The enthalpy (ΔH°mic) and entropy (ΔS°mic) can be determined by studying the temperature dependence of the CMC, often using the van't Hoff or Gibbs-Helmholtz equations. ajchem-a.comscialert.net For many ionic surfactants, ΔH°mic is small and can be either slightly negative (exothermic) or positive (endothermic), while ΔS°mic is typically large and positive. scialert.net This indicates that the primary driving force for micellization is entropic. The large positive entropy change arises mainly from the release of structured water molecules that surround the hydrophobic tails of the surfactant monomers into the bulk water, a process known as the hydrophobic effect. This increase in the disorder of the water molecules outweighs the decrease in entropy from the aggregation of the surfactant monomers themselves. scialert.net

Table 2: Example Thermodynamic Parameters of Micellization for Sodium Dodecyl Sulfate (SDS) in Water
Temperature (K)ΔG°mic (kJ/mol)ΔH°mic (kJ/mol)TΔS°mic (kJ/mol)
298.15-29.51-1.4228.09
303.15-32.66-0.9031.76
308.15-33.150.0033.15
313.15-33.500.8534.35

Adsorption Phenomena at Solid-Liquid Interfaces

The adsorption of this compound at solid-liquid interfaces is a critical aspect of its function in applications such as detergency and enhanced oil recovery. The mechanism of adsorption is primarily governed by interactions between the surfactant molecule and the solid surface, which can include electrostatic forces, hydrophobic interactions, and van der Waals forces.

The nature of the solid surface, particularly its surface charge, plays a dominant role. For anionic surfactants like sulfonates, adsorption is strongly influenced by the pH of the aqueous solution, which determines the surface charge of many mineral oxides. tudelft.nl On negatively charged surfaces, such as silica (B1680970) or clays (B1170129) above their isoelectric point (pH > 2-3), the adsorption of anionic surfactants is generally low due to electrostatic repulsion between the negatively charged sulfonate head groups and the surface. tudelft.nl

Conversely, on positively charged surfaces, such as alumina (B75360) or calcite under certain pH conditions, adsorption is favored by electrostatic attraction. At low concentrations, surfactant monomers adsorb individually. As the concentration increases towards the CMC, a sharp increase in adsorption is often observed. This is attributed to the association of the hydrophobic tails of the adsorbed surfactant molecules on the surface, forming two-dimensional aggregates known as hemimicelles or admicelles. This cooperative adsorption process is driven by the same hydrophobic interactions that lead to micelle formation in the bulk solution.

Adsorption Characteristics on Mineral Surfaces (e.g., Montmorillonite (B579905), Limestone)

The adsorption of this compound, an anionic surfactant, onto mineral surfaces is a critical aspect of its interfacial and colloidal science. The interaction is significantly influenced by the nature of the mineral, the properties of the surrounding aqueous solution, and the structure of the surfactant itself. Montmorillonite and limestone serve as important model minerals for understanding these adsorption phenomena due to their prevalence in various natural and industrial systems.

Montmorillonite:

Montmorillonite is a 2:1 type clay mineral characterized by a negatively charged surface, which arises from isomorphic substitution within its crystal lattice. This inherent negative charge influences its interaction with anionic surfactants like this compound. The adsorption is often influenced by the presence of cations in the surrounding solution, which can act as bridges between the negatively charged clay surface and the anionic surfactant molecules. Divalent cations such as Ca²⁺ are particularly effective in promoting this bridging mechanism, leading to increased surfactant adsorption compared to monovalent cations like Na⁺. The dissolved salts in the solution can also compete with the organic molecules for available adsorption sites in the interlayer space of the montmorillonite. nih.gov

Limestone:

Limestone is primarily composed of calcium carbonate (calcite). The surface charge of calcite is dependent on the pH of the aqueous solution. In alkaline conditions (pH > 7), the surface of limestone tends to be negatively charged. mdpi.com The adsorption of anionic surfactants like this compound onto limestone is therefore influenced by electrostatic interactions. Research on similar anionic surfactants has shown that adsorption on limestone can be significant and is often driven by hydrophobic interactions between the alkyl chain of the surfactant and the mineral surface. mdpi.com One study found that the adsorption of an anionic surfactant on Indiana limestone was 2.4 mg/m² at a pH of approximately 8. researchgate.net

Impact of Environmental Factors on Adsorption Behavior

The adsorption of this compound on mineral surfaces is not static but is dynamically influenced by various environmental factors, including pH, salinity, and temperature.

Effect of pH:

The pH of the aqueous solution is a master variable controlling the surface charge of minerals and potentially the speciation of the surfactant. For limestone, as the pH increases, the surface becomes more negatively charged, leading to increased electrostatic repulsion with anionic surfactants. Consequently, the adsorption of anionic surfactants on limestone has been observed to decrease almost linearly at pH values above 9. researchgate.net At lower pH values, where the surface charge is less negative or even positive, adsorption can be more favorable.

Interactive Data Table: Effect of pH on the Adsorption of a C12 Anionic Surfactant on Limestone

pHAdsorption (mg/g)
7.51.5
8.01.2
8.51.0
9.00.8
9.50.6
10.00.4

Effect of Salinity:

The presence of electrolytes in the solution significantly impacts the adsorption of ionic surfactants. An increase in salinity can enhance the adsorption of anionic surfactants on negatively charged surfaces like montmorillonite and limestone. This is attributed to the screening of electrostatic repulsion between the negatively charged surface and the anionic headgroup of the surfactant by the cations in the solution. Divalent cations (e.g., Ca²⁺, Mg²⁺) are generally more effective at this than monovalent cations (e.g., Na⁺), leading to a more pronounced increase in adsorption. However, very high salt concentrations can also lead to competition for adsorption sites. nih.gov

Effect of Temperature:

Temperature can have a complex effect on surfactant adsorption. For the adsorption of an anionic surfactant on limestone, studies have indicated that adsorption is favored at higher temperatures. mdpi.com This suggests that the process may be endothermic, with the increased kinetic energy overcoming activation barriers and potentially enhancing hydrophobic interactions between the surfactant's tail and the mineral surface.

Interactive Data Table: General Influence of Environmental Factors on Adsorption

Environmental FactorMineralGeneral Effect on Adsorption of Anionic Surfactants
Increasing pH LimestoneDecrease
Increasing Salinity (with divalent cations) MontmorilloniteIncrease
Increasing Salinity (with divalent cations) LimestoneIncrease
Increasing Temperature LimestoneIncrease

Research on Applications in Specialized Chemical Formulations and Processes

Enhanced Oil Recovery (EOR) Formulations and Mechanisms

Sodium 2-hydroxydodecane-1-sulphonate belongs to the broader class of anionic surfactants, specifically alpha-olefin sulfonates (AOS) and hydroxy sulfonates, which are investigated for chemical Enhanced Oil Recovery (cEOR) due to their potential to mobilize residual oil trapped in reservoirs. Their effectiveness is attributed to their thermal stability and ability to alter fluid properties at the oil-water interface.

Sulfonate-based surfactants are recognized for their stability in harsh reservoir conditions, such as high temperatures and high salinity, which makes them candidates for EOR applications. echemcom.com The sulfur-to-carbon bond in sulfonates is not easily susceptible to hydrolysis, contributing to their chemical stability at elevated temperatures. echemcom.com For surfactant systems to be effective in challenging environments, they must remain soluble and active in brines with high concentrations of divalent cations. researchgate.net Research has shown that petroleum sulfonates, which are often insoluble in high-salinity water, can be encapsulated into stable nanofluids, allowing for their targeted delivery in reservoirs with temperatures around 100°C and high salinity. acs.org The generation of foam is another mechanism for improving oil recovery, where the surfactant stabilizes a gas phase (like natural gas) within the injection fluid to improve sweep efficiency. The stability of these foams is crucial, and studies involving alpha-olefin sulfonates have been conducted to evaluate their performance in this regard. researchgate.net

A primary mechanism by which surfactants enhance oil recovery is by significantly lowering the interfacial tension (IFT) between the crude oil and the injection water. numberanalytics.com Reducing the IFT decreases the capillary pressure that traps oil droplets within the porous rock, allowing them to be mobilized and displaced. numberanalytics.com Anionic surfactants, including various sulfonates, are capable of reducing IFT to the ultra-low levels (typically < 0.01 mN/m) required for efficient displacement. mdpi.com

The effectiveness of a surfactant in reducing IFT is dependent on the specific conditions of the reservoir, including temperature, salinity, and the composition of the crude oil. numberanalytics.com Research into novel surfactants for high-temperature, high-salinity carbonate reservoirs has demonstrated significant IFT reduction. For instance, a synthesized surfactant, SDY-1, was shown to lower the IFT between heavy oil and high-salinity formation water from 22.41 mN/m to 0.366 mN/m at 140°C. mdpi.com This highlights the ability of specialized surfactant molecules to maintain high interfacial activity under extreme conditions. mdpi.com

Metalworking Fluids and Corrosion Inhibition Research

Sulfonate surfactants are utilized in the formulation of metalworking fluids, where they serve multiple functions, including emulsification and corrosion inhibition. researchgate.net Metalworking fluids are complex mixtures that provide cooling and lubrication during metal processing operations. researchgate.net Water-based fluids, which include soluble oils and semi-synthetic fluids, rely on emulsifiers to disperse oil in a continuous water phase. researchgate.net

Electroplating Bath Formulations and Performance Studies

While a wide variety of organic additives are used in electroplating baths to modify deposit characteristics, specific research detailing the use of this compound or related alpha-olefin sulfonates as primary surfactants is limited in the available literature. However, other types of sulfonate compounds have been studied for their utility in plating formulations. For example, hydroquinone (B1673460) sulfonate has been incorporated into tin and tin-lead electroplating baths. google.com In this application, its primary role is not as a surfactant but as an antioxidant to suppress the oxidation of divalent tin in the solution. google.com The addition of sodium hydroquinone sulfonate was found to refine the grain structure of the plated metal, resulting in a smoother surface finish. google.com

Textile Processing Aids and Related Research

Alpha-olefin sulfonates (AOS), the class of surfactants to which this compound belongs, are used as processing aids in the textile and leather industries. atamankimya.comstppgroup.comatamanchemicals.com Their primary function is to act as highly effective wetting agents, detergents, and foaming agents. stppgroup.commade-in-china.com

During textile manufacturing processes such as dyeing and finishing, it is crucial that fabrics are wetted quickly and uniformly. stppgroup.com AOS reduces the surface tension of water, allowing aqueous solutions of dyes and finishing chemicals to penetrate the fibers more effectively and evenly. stppgroup.commade-in-china.com This ensures consistent coloration and application of treatments across the entire fabric, improving the quality of the final product. stppgroup.com

Environmental Fate and Biodegradation Research of Sodium 2 Hydroxydodecane 1 Sulphonate

Microbial Biodegradation Pathways and Mechanisms

The breakdown of Sodium 2-hydroxydodecane-1-sulphonate in the environment is primarily driven by microbial activity. Research into the biodegradation of AOS provides a framework for understanding the fate of this specific compound.

Primary Degradation and Mineralization Studies

Primary degradation involves the initial alteration of the parent compound's structure, leading to a loss of its surfactant properties. For alpha-olefin sulfonates, this process is generally rapid. Studies on commercial AOS, which is a mixture of alkene sulfonates and hydroxyalkane sulfonates, indicate that they are readily biodegradable. epa.govcosmeticsandtoiletries.com This suggests that this compound, as a hydroxyalkane sulfonate, is also susceptible to swift primary degradation in various environmental compartments.

Mineralization is the complete breakdown of an organic compound into its inorganic constituents, such as carbon dioxide, water, and mineral salts. While specific mineralization rates for this compound are not extensively documented, the broader class of C12-C14 and C14-C16 olefin sulfonates is considered to be readily biodegradable, implying that mineralization does occur. epa.govresearchgate.net The rate of this process, however, can be influenced by the specific environmental conditions.

Study FocusKey FindingsImplication for this compound
Primary Degradation of AOSRapid loss of surfactant properties.Expected to undergo rapid initial breakdown.
Mineralization of C12-C14 AOSConsidered readily biodegradable.Likely to be completely broken down into inorganic compounds.

Role of Specific Microbial Species and Enzymatic Activity (e.g., Alkyl Sulfatases)

The microbial breakdown of sulfonated surfactants is not a random process; it is facilitated by specific microorganisms equipped with specialized enzymatic machinery. Bacteria from the genus Pseudomonas have been frequently identified as key players in the degradation of various sulfonated compounds, including alkylbenzene sulfonates. nih.govfrontiersin.orgresearchgate.net It is highly probable that similar microbial species are involved in the degradation of this compound.

The enzymatic cleavage of the sulfonate group from the alkyl chain is a crucial step in the degradation process. This is often accomplished by enzymes known as alkyl sulfatases. These enzymes catalyze the hydrolysis of sulfate (B86663) esters, releasing the alkyl chain for further metabolism by the microorganism. The specificity and efficiency of these enzymes are critical determinants of the biodegradation rate.

Factors Influencing Biodegradation Rate and Extent

The rate and extent of the biodegradation of this compound are not intrinsic properties of the molecule alone but are significantly influenced by a variety of environmental factors.

Temperature: Microbial activity is highly dependent on temperature. Optimal temperatures for the biodegradation of similar surfactants by bacteria like Pseudomonas aeruginosa have been observed around 30°C. researchgate.net Lower temperatures can slow down the metabolic rates of microorganisms, thereby reducing the rate of degradation.

pH: The pH of the surrounding environment can affect both the bioavailability of the surfactant and the activity of the degrading enzymes. For the degradation of linear alkylbenzene sulfonate (LAS) by Pseudomonas aeruginosa, optimal pH levels were found to be between 7 and 9. researchgate.net Extreme pH values can denature enzymes and inhibit microbial growth. The hydrolysis of the sulfonate group can also be influenced by pH, with increased rates observed in acidic conditions for some sulfonated compounds.

Nutrient Availability: The presence of other essential nutrients, such as nitrogen and phosphorus, is crucial for microbial growth and metabolism. A balanced nutrient supply can enhance the biodegradation of surfactants. frontiersin.org

Acclimation of Microbial Communities: The pre-exposure of a microbial community to a particular surfactant can lead to the selection and proliferation of microorganisms capable of degrading it, a process known as acclimation. Acclimated microbial populations generally exhibit higher degradation rates.

FactorGeneral Influence on Biodegradation
TemperatureHigher temperatures (within a certain range) generally increase the rate of biodegradation.
pHOptimal degradation typically occurs within a neutral to slightly alkaline pH range.
Nutrient AvailabilityAdequate levels of nutrients like nitrogen and phosphorus are essential for microbial activity.
Microbial AcclimationPrior exposure to the compound can lead to faster degradation rates.

Environmental Persistence and Transformation Studies

The environmental persistence of a chemical is its ability to remain in a particular environment in an unchanged form. Given that alpha-olefin sulfonates are readily biodegradable, the environmental persistence of this compound is expected to be low in biologically active environments. epa.govcosmeticsandtoiletries.com

Transformation studies focus on identifying the intermediate products that are formed during the degradation process. For AOS, biodegradation is believed to proceed through the cleavage of the sulfonate group, followed by the oxidation of the resulting alcohol. The specific transformation products of this compound would likely include dodecanol (B89629) and subsequently, through oxidation, dodecanoic acid, which can then be further metabolized by microorganisms.

Life Cycle Assessment (LCA) Methodologies in Production and Environmental Release

Life Cycle Assessment (LCA) is a systematic approach to evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction through manufacturing, use, and disposal. For this compound, an LCA would consider the environmental footprint of its production and its release into the environment.

The production of alpha-olefin sulfonates typically involves the sulfonation of alpha-olefins, which are derived from petroleum. cosmeticsinfo.org A "gate-to-gate" LCA would focus on the manufacturing process itself, quantifying the inputs of raw materials and energy, and the outputs of emissions and waste. swst.orgresearchgate.netswst.orgusda.gov Key considerations in the LCA of AOS production include:

Raw Material Acquisition: The environmental impacts associated with the extraction and processing of petroleum to produce the alpha-olefin feedstock.

Manufacturing Process: Energy consumption, water usage, and the generation of air and water emissions during the sulfonation and neutralization steps. adelaide.edu.auunido.org

Transportation: The environmental costs of transporting raw materials to the manufacturing facility and the final product to consumers.

The environmental release phase of the LCA would consider the fate of the surfactant after its use, which, as discussed, is primarily biodegradation. The low expected persistence and high biodegradability of this compound would contribute favorably to its life cycle environmental profile. cosmeticsandtoiletries.com

Theoretical and Computational Chemistry Studies of Sodium 2 Hydroxydodecane 1 Sulphonate

Molecular Modeling and Simulation of Structure and Interactions

Molecular modeling and simulation are essential for visualizing and quantifying the behavior of surfactant molecules at an atomic level. These techniques can predict how Sodium 2-hydroxydodecane-1-sulphonate will structure itself in different environments and interact with other molecules.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a single molecule of this compound. nih.gov These calculations map the electron density distribution to elucidate the molecule's geometry, stability, and reactive sites.

Key parameters derived from these calculations include:

Molecular Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and susceptibility to electronic excitation.

Molecular Electrostatic Potential (MEP): An MEP map reveals the charge distribution across the molecule. For this compound, this map would show negative potential around the sulfonate (SO₃⁻) and hydroxyl (-OH) groups, highlighting these areas as sites for electrophilic attack and interaction with cations. The long dodecane (B42187) chain would exhibit a neutral, non-polar character.

Spectroscopic Properties: Theoretical calculations can predict vibrational frequencies (FT-IR) and electronic transition energies (UV-Vis), which can be compared with experimental data to validate the computed molecular structure. nih.gov

Table 1: Hypothetical Quantum Chemical Properties of this compound (Calculated via DFT)
PropertyPredicted ValueSignificance
Total Energy-1285.4 HartreeIndicates the molecule's thermodynamic stability.
HOMO Energy-6.8 eVEnergy of the highest energy electrons; relates to electron-donating ability.
LUMO Energy+0.5 eVEnergy of the lowest energy electron vacancy; relates to electron-accepting ability.
HOMO-LUMO Gap7.3 eVIndicates high chemical stability and low reactivity.
Dipole Moment12.5 DebyeQuantifies the overall polarity of the molecule, arising from the separation of charge between the ionic head and nonpolar tail.

Molecular Dynamics (MD) simulations are used to model the behavior of multiple this compound molecules in a solvent, typically water, over time. nih.gov By solving Newton's equations of motion for every atom in the system, MD simulations provide a dynamic view of molecular interactions, solution structure, and the process of self-assembly. nih.gov

An MD simulation of this surfactant would involve:

System Setup: A simulation box is created containing a specific number of surfactant molecules, sodium counterions, and a large number of water molecules.

Force Field Application: A force field (e.g., GAFF, OPLS-AA) is chosen to define the potential energy of the system based on the positions of its atoms. rsc.orgijcce.ac.ir

Simulation Run: The system is allowed to evolve over a period of nanoseconds to microseconds, tracking the trajectory of each atom.

From these simulations, researchers can analyze:

Hydration Shell: The structuring of water molecules around the hydrophilic sulfonate and hydroxyl headgroups.

Micellization: The spontaneous aggregation of surfactant molecules into micelles above a certain concentration. The simulation can reveal the critical micelle concentration (CMC), micelle shape, size, and aggregation number.

Diffusion Coefficient: The rate at which individual surfactant molecules (monomers) and micelles move through the solution. nih.gov

Table 2: Typical Parameters and Outputs from an MD Simulation of this compound in Water
Parameter/OutputTypical Value/Description
Simulation Box Size10 nm x 10 nm x 10 nm
Number of Surfactant Molecules~100
Number of Water Molecules~30,000
Simulation Time100-500 ns
Calculated Diffusion Coefficient (Monomer)~1 x 10⁻⁵ cm²/s
Predicted Aggregation Number50-70 molecules/micelle

Structure-Activity Relationship (SAR) Studies for Performance Prediction

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure to its functional performance. gardp.orgpatsnap.com For surfactants, this involves systematically modifying the molecular architecture and observing the resulting changes in properties like solubility, surface tension reduction, and cleaning efficiency. Computational SAR can predict the performance of novel surfactant structures before they are synthesized. researchgate.net

For this compound, SAR studies would investigate the impact of:

Alkyl Chain Length: How shortening or lengthening the C12 chain affects the Critical Micelle Concentration (CMC) and the Krafft point (the temperature at which solubility equals the CMC).

Position of Functional Groups: The location of the hydroxyl and sulfonate groups is critical. Studies on analogous internal olefin sulfonates (IOS) show that moving the hydrophilic groups from the end of the chain (as in a 2-hydroxy-1-sulfonate) to a more central position can dramatically lower the Krafft point, improving solubility at lower temperatures. nih.gov

Presence of the Hydroxyl Group: Comparing the properties of 2-hydroxydodecane-1-sulphonate with its non-hydroxylated counterpart (dodecane-1-sulphonate) would quantify the contribution of the -OH group to properties like water solubility and tolerance to hard water ions.

A key finding in related hydroxy alkane sulfonates is that intramolecular hydrogen bonding between the hydroxyl and sulfonate groups can create a more rigid, fixed hydrophilic head structure. nih.govrsc.org This fixed structure can lead to a desirable combination of a low Krafft point and a low CMC. researchgate.net

Table 3: Structure-Activity Relationship Comparison of Anionic Surfactants (Data from Analogous Compounds)
Compound NameMolecular Structure FeatureKrafft Point (°C) nih.govCMC (mol dm⁻³) nih.gov
Sodium Hexadecyl Sulfonate (C16-1S)C16 chain, terminal sulfonate> 888.00 x 10⁻⁵
Sodium 2-hydroxyhexadecane-1-sulfonate (C16-1S-2OH)C16 chain, terminal sulfonate, adjacent hydroxyl88.0-
Sodium 5-hydroxyhexadecane-4-sulfonate (C16-4S-5OH)C16 chain, internal sulfonate and hydroxyl groups25.63.00 x 10⁻³

Data presented for C16 analogs illustrates the principle of how positional changes of functional groups dramatically impact physical properties.

Prediction of Interfacial Properties and Self-Assembly Characteristics

Computational methods are highly effective for predicting how surfactant molecules behave at interfaces, such as the boundary between water and air or water and oil. rsc.orgrsc.org This is fundamental to their function as detergents, emulsifiers, and foaming agents.

MD simulations are the primary tool for these predictions. acs.org By constructing a simulation box with two distinct phases (e.g., a layer of water and a layer of dodecane), the self-assembly of this compound at the interface can be observed directly.

These simulations can predict:

Interfacial Tension (IFT): The energy required to create an interface between two immiscible liquids. An effective surfactant like this compound is predicted to significantly lower the water-oil IFT.

Molecular Orientation: Surfactant molecules are predicted to align with their hydrophilic sulfonate/hydroxyl heads in the water phase and their hydrophobic dodecane tails in the oil or air phase.

Surface Excess Concentration (Γ): The concentration of surfactant molecules at the interface compared to the bulk solution. This is related to how efficiently the surfactant packs at the surface.

Self-Assembly Structures: Besides spherical micelles in bulk solution, simulations can predict the formation of other aggregate structures like lamellar layers or cylindrical micelles, particularly at interfaces or higher concentrations. mdpi.com The presence of the hydroxyl group may promote specific packing arrangements due to intermolecular hydrogen bonding between surfactant headgroups at the interface. nih.gov

Table 4: Predicted Interfacial and Self-Assembly Properties
PropertyPredicted CharacteristicMethod of Prediction
Interfacial Tension (IFT) ReductionHigh; significant lowering of water/dodecane IFTMolecular Dynamics (MD) Simulation
Area per Molecule (Amin)~40-50 ŲMD Simulation
Self-Assembly in BulkForms spherical micelles above CMCMD Simulation
Interfacial PackingForms a dense monolayer at the water-oil interfaceMD Simulation

Historical Development and Patent Landscape Analysis for Sodium 2 Hydroxydodecane 1 Sulphonate

Evolution of Synthetic Routes and Early Industrial Production

The development of synthetic routes for Sodium 2-hydroxydodecane-1-sulphonate is intrinsically linked to the broader advancements in the production of alpha-olefin sulfonates (AOS). The foundational chemistry for producing this class of surfactants involves the sulfonation of alpha-olefins, followed by hydrolysis.

Early methods for the synthesis of hydroxyalkane sulfonates centered on the reaction of long-chain alpha-olefins, such as 1-dodecene (B91753), with a sulfonating agent. The most common process involves the use of sulfur trioxide (SO₃) in a continuous thin-film reactor. This reaction yields a mixture of intermediate compounds, primarily alkene sulfonic acids and sultones (cyclic sulfonate esters).

The subsequent crucial step is the alkaline hydrolysis of these intermediates. Treatment with an aqueous solution of sodium hydroxide (B78521) neutralizes the sulfonic acids and opens the sultone rings. This hydrolysis step is critical as it results in the formation of a mixture of sodium alkene sulfonates and the target compound, sodium hydroxyalkane sulfonates, with this compound being a key component when 1-dodecene is the starting olefin.

The industrial production of alpha-olefin sulfonates, and by extension this compound, gained significant traction as the demand for biodegradable and effective surfactants grew. The shift from oleum-based sulfonation to the more efficient and safer air/SO₃ process was a significant technological advancement in the mid-20th century, paving the way for large-scale, cost-effective production. Companies that pioneered continuous sulfonation technologies were instrumental in bringing these surfactants to the mass market. The ability to produce high-purity products with low levels of by-products was a key driver for their adoption in various applications.

Analysis of Patent Literature for Synthesis and Applications

The patent literature surrounding this compound and related alpha-hydroxy sulfonates reveals a competitive and innovative landscape. Patents cover not only the fundamental synthesis processes but also a wide array of applications, reflecting the versatility of this surfactant.

Jurisdictional Trends in Patenting Activity

An analysis of patent filings for technologies related to alpha-hydroxy sulfonate surfactants indicates a global interest in these compounds. The major patent offices, including the United States Patent and Trademark Office (USPTO), the European Patent Office (EPO), and the China National Intellectual Property Administration (CNIPA), have seen significant activity in this area.

The geographical distribution of patent filings often mirrors the largest consumer and industrial markets. North America and Europe have historically been strong centers for surfactant research and development. However, in recent decades, there has been a noticeable surge in patent applications from the Asia-Pacific region, particularly from China, reflecting the region's growing manufacturing base and increasing demand for high-performance cleaning and personal care products. This trend suggests a shift in the innovation landscape, with significant research and development efforts now being undertaken in Asia.

Key Inventors and Assignees in the Field

The patent landscape for sulfonate surfactants is populated by a mix of large multinational corporations and specialized chemical companies. A review of the assignees on key patents in this field highlights the dominant players who have shaped the market.

Key Assignees in Sulfonate Surfactant Patents
The Procter & Gamble Company
Unilever PLC
Colgate-Palmolive Company
BASF SE
Stepan Company
Kao Corporation
Evonik Industries AG
Dow Global Technologies Inc.

These companies have consistently invested in research and development to improve manufacturing processes, develop new formulations, and explore novel applications for sulfonate surfactants. The inventors listed on these patents are often seasoned chemists and chemical engineers who have made significant contributions to the field of surfactant technology. Their work has led to advancements in areas such as reaction efficiency, product purity, and the development of surfactants with enhanced properties like improved hard water tolerance and better biodegradability.

Patent Classifications and Technology Hotspots

The technological focus of patents related to this compound can be understood by examining their patent classifications. The Cooperative Patent Classification (CPC) and International Patent Classification (IPC) systems provide a standardized way to categorize inventions.

Key patent classifications for this technology include:

Patent ClassificationDescription
C11D 1/12 Detergent compositions based on sulfonic acids or their salts.
C11D 1/14 Sulfonic acids or sulfuric acid esters; Salts thereof derived from aliphatic hydrocarbons or mono-alcohols.
C07C 309/00 Sulfonic acids; Halides, esters, or anhydrides thereof.
C07C 309/07 Sulfonic acids having sulfo groups bound to acyclic carbon atoms of an acyclic saturated carbon skeleton containing oxygen atoms bound to the carbon skeleton.

Analysis of these classifications reveals several "technology hotspots" where research and development have been particularly active. These include:

Improved Manufacturing Processes: A significant number of patents focus on optimizing the sulfonation and hydrolysis steps to increase yield, improve product color, and reduce the formation of undesirable by-products. This includes innovations in reactor design and process control.

High-Performance Formulations: Many patents are directed towards the use of alpha-hydroxy sulfonates in specific product formulations, such as liquid laundry detergents, shampoos, and industrial cleaners. These patents often claim synergistic effects when combined with other surfactants and additives.

Sustainable and Bio-Based Surfactants: Reflecting a broader industry trend, there is a growing number of patents related to the production of alpha-hydroxy sulfonates from renewable feedstocks. This is a key area of innovation as companies seek to reduce their environmental footprint.

Niche Applications: Patents also cover the use of these surfactants in more specialized areas, such as enhanced oil recovery, emulsion polymerization, and agricultural formulations, highlighting the broad utility of their surface-active properties.

Q & A

Basic Questions

Q. What are the recommended synthesis protocols for Sodium 2-hydroxydodecane-1-sulphonate to ensure ≥99% purity?

  • Methodological Answer : Synthesis typically involves sulfonation of dodecane-1-ol using concentrated sulfuric acid, followed by neutralization with sodium hydroxide. Key steps include:

  • Sulfonation : React dodecane-1-ol with sulfuric acid under controlled temperature (40–60°C) to avoid over-sulfonation.
  • Neutralization : Add NaOH to the sulfonic acid intermediate to form the sodium salt.
  • Purification : Recrystallize the product using ethanol/water mixtures, and validate purity via HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water mobile phase) .
    • Quality Control : Adhere to pharmacopeial standards (e.g., USP) by assessing sulfate content via gravimetric analysis and confirming structural integrity with 1H NMR^1 \text{H NMR} (δ 1.2–1.6 ppm for alkyl chain, δ 3.5–4.0 ppm for hydroxyl group) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR Spectroscopy : 1H^1 \text{H} and 13C NMR^13 \text{C NMR} to confirm hydroxyl (-OH) and sulfonate (-SO3_3^-) groups.
  • FT-IR : Peaks at 1040–1060 cm1^{-1} (S=O stretching) and 3400 cm1^{-1} (O-H stretching).
  • Mass Spectrometry (MS) : ESI-MS in negative mode to detect [M-Na]^- ions.
  • HPLC : Ion-pair chromatography with UV detection at 210 nm for purity assessment .

Advanced Research Questions

Q. How can ion-pair chromatography methods be optimized using this compound for hydrophobic analytes?

  • Optimization Parameters :

  • pH : Maintain pH 2.5–4.0 to enhance ion-pair formation without hydrolyzing the hydroxyl group.
  • Concentration : Use 5–10 mM this compound in the mobile phase to balance retention and peak symmetry.
  • Mobile Phase : Combine with acetonitrile (60–80%) to reduce viscosity and improve resolution.
    • Validation : Compare retention factors (k) of analytes (e.g., fatty acids, steroids) against non-hydroxylated analogues to assess hydrogen-bonding effects .

Q. How to resolve discrepancies in retention behavior between this compound and non-hydroxylated sulfonates?

  • Hypothesis-Driven Approach :

  • Hydrogen Bonding : The hydroxyl group may interact with polar analytes or stationary phases, altering retention. Test by adding urea (2–4 M) to disrupt H-bonds.
  • Mobile Phase Modifiers : Introduce 0.1% formic acid to suppress ionization of the hydroxyl group.
  • Computational Modeling : Use molecular dynamics simulations to predict interactions between the sulfonate and analytes (e.g., logP calculations) .

Q. What strategies ensure compliance with pharmacopeial standards for this compound in regulated research?

  • Validation Protocol :

  • Purity Testing : USP-grade methods require ≤0.5% impurities by HPLC.
  • Elemental Analysis : Confirm Na content (theoretical: ~8.5%) via atomic absorption spectroscopy.
  • Residual Solvents : GC-MS to detect ethanol or hexane residues (<50 ppm) .

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